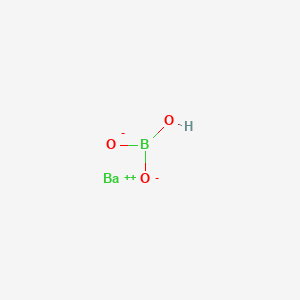
Boric acid, barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boric acid, barium salt, also known as barium metaborate, is a compound formed from the reaction of boric acid and barium. It is typically encountered as a white powder and is known for its various industrial and scientific applications. This compound combines the properties of boric acid and barium, making it useful in a range of fields from chemistry to industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boric acid, barium salt can be synthesized through several methods. One common method involves the reaction of borax (sodium tetraborate) with barium chloride in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the reactants. The chemical equation for this reaction is: [ \text{Na}_2\text{B}_4\text{O}_7 + \text{BaCl}_2 \rightarrow \text{BaB}_2\text{O}_4 + 2\text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting barium sulfide with boric acid in an autoclave at temperatures ranging from 125 to 140°C. This method ensures a high yield and purity of the product. The reaction can be represented as: [ \text{BaS} + \text{H}_3\text{BO}_3 \rightarrow \text{BaB}_2\text{O}_4 + \text{H}_2\text{S} ]
Chemical Reactions Analysis
Types of Reactions: Boric acid, barium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form barium borate.
Reduction: Under certain conditions, it can be reduced to its constituent elements.
Substitution: It can participate in substitution reactions where the barium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as hydrogen peroxide.
Reduction: Typically involves a reducing agent like hydrogen gas.
Substitution: Involves reagents like sodium or potassium salts.
Major Products:
Oxidation: Produces barium borate.
Reduction: Yields elemental barium and boron.
Substitution: Results in the formation of new salts with different cations.
Scientific Research Applications
Boric acid, barium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized as a flame retardant, corrosion inhibitor, and in the production of specialty glasses and ceramics.
Mechanism of Action
The mechanism of action of boric acid, barium salt involves its ability to form complexes with various biomolecules. As a Lewis acid, it can interact with hydroxyl and amino groups in proteins and nucleic acids, stabilizing their structures. This property is particularly useful in its antimicrobial and anticancer applications, where it disrupts the function of essential biomolecules in pathogens and cancer cells.
Comparison with Similar Compounds
Boric Acid (H3BO3): Shares similar properties but lacks the barium component.
Barium Chloride (BaCl2): Contains barium but does not have the borate functionality.
Barium Sulfate (BaSO4): Used in similar industrial applications but has different chemical properties.
Uniqueness: Boric acid, barium salt is unique due to its combined properties of boric acid and barium, making it versatile for various applications. Its ability to form stable complexes with biomolecules and its multifunctional industrial uses set it apart from other similar compounds.
Properties
CAS No. |
37228-06-1 |
|---|---|
Molecular Formula |
BBaHO3 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
barium(2+);hydrogen borate |
InChI |
InChI=1S/BHO3.Ba/c2-1(3)4;/h2H;/q-2;+2 |
InChI Key |
CTIFUZHVYFTURN-UHFFFAOYSA-N |
Canonical SMILES |
B(O)([O-])[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


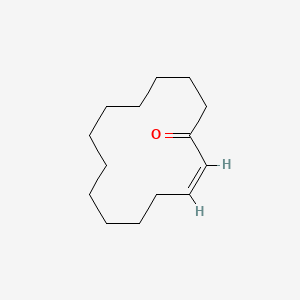
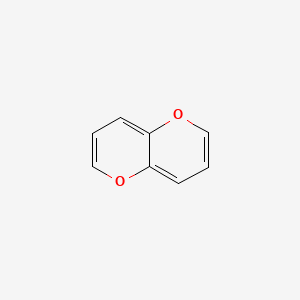
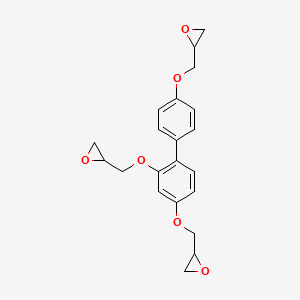
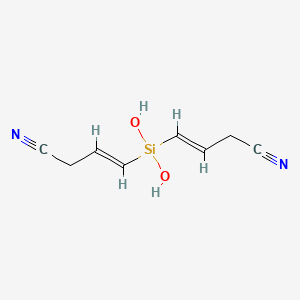
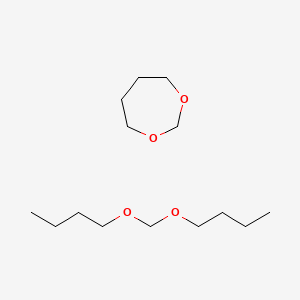
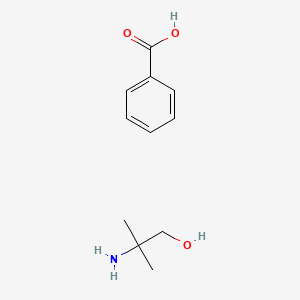
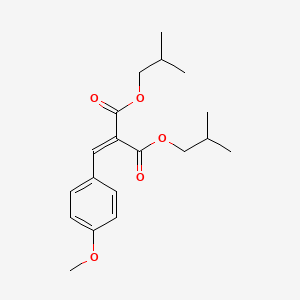
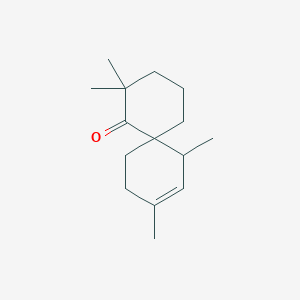

![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)




